A Comprehensive Technical Guide to the Physical and Chemical Properties of Diallyl Oxalate
A Comprehensive Technical Guide to the Physical and Chemical Properties of Diallyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl oxalate (CAS No. 615-99-6) is an organic compound with the molecular formula C₈H₁₀O₄.[1] As the diallyl ester of oxalic acid, it is a colorless liquid at room temperature and possesses unique chemical properties that make it a valuable intermediate in various fields of organic synthesis and material science.[2] Its reactivity, particularly its ability to undergo polymerization, has garnered significant attention. This technical guide provides an in-depth overview of the physical and chemical properties of diallyl oxalate, detailed experimental protocols, and safety information.
Physical and Chemical Properties
Diallyl oxalate is characterized by its distinct physical and chemical properties, which are summarized in the tables below.
Physical Properties
Table 1: Physical Properties of Diallyl Oxalate
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₄ | [1] |
| Molecular Weight | 170.16 g/mol | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | 217 °C (decomposes at 220-225 °C) | [2] |
| 85-86 °C at 3 mmHg | [4] | |
| Density | 1.12 g/cm³ | [2] |
| Refractive Index | 1.446 | |
| Flash Point | 86.6 °C | |
| Solubility | Information not widely available, but expected to be soluble in common organic solvents. |
Chemical Properties
Diallyl oxalate's chemical behavior is largely dictated by the presence of the ester and allyl functional groups.
Table 2: Chemical Properties and Reactivity of Diallyl Oxalate
| Property | Description | Source |
| Thermal Decomposition | Decomposes upon heating, with the process starting around 120 °C and significant changes occurring between 160 °C and 510 °C. | [2] |
| Polymerization | Can undergo radical polymerization at elevated temperatures (80–180 °C) in the presence of initiators to form poly(diallyl oxalate). | [2] |
| Reactivity | The allyl groups make it susceptible to reactions typical of alkenes. The ester linkages can be hydrolyzed under acidic or basic conditions. | |
| Applications | Used in the synthesis of monoalkyl oxalates and in the recovery of uranium from seawater.[2] |
Experimental Protocols
Synthesis of Diallyl Oxalate via Fischer Esterification
Objective: To synthesize diallyl oxalate from oxalic acid and allyl alcohol.
Materials:
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Oxalic acid (dihydrate or anhydrous)
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Allyl alcohol (in excess)
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Concentrated sulfuric acid (catalyst)
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Toluene or benzene (for azeotropic removal of water)
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Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Separatory funnel
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Distillation apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine oxalic acid, a 3-5 fold molar excess of allyl alcohol, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of oxalic acid). Add a suitable solvent like toluene to facilitate the azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected, which typically takes several hours.
-
Workup:
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Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
Workflow Diagram:
Characterization Methods
Standard analytical techniques are used to confirm the identity and purity of the synthesized diallyl oxalate.
Table 3: Analytical Methods for Diallyl Oxalate Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the vinyl and methylene protons of the allyl groups. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carbonyl carbons of the ester and the sp² and sp³ carbons of the allyl groups. |
| FT-IR Spectroscopy | Identification of functional groups. | Strong C=O stretching band for the ester, C=C stretching for the alkene, and C-O stretching bands. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of diallyl oxalate (170.16 g/mol ). |
Spectral Data
While detailed spectra are best obtained experimentally, the expected spectral features of diallyl oxalate are outlined below based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of diallyl oxalate is expected to show three distinct signals for the allyl protons:
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A multiplet around 5.9 ppm for the methine proton (-CH=).
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A multiplet around 5.3 ppm for the terminal vinyl protons (=CH₂).
-
A doublet around 4.7 ppm for the methylene protons (-O-CH₂-).
¹³C NMR Spectroscopy
The carbon NMR spectrum should exhibit three signals:
-
A peak around 158 ppm for the carbonyl carbons (C=O).
-
A peak around 132 ppm for the internal alkene carbon (-CH=).
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A peak around 119 ppm for the terminal alkene carbon (=CH₂).
-
A peak around 66 ppm for the methylene carbon (-O-CH₂-).
FT-IR Spectroscopy
The infrared spectrum of diallyl oxalate will be characterized by the following absorption bands:
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A strong, sharp peak around 1750-1730 cm⁻¹ corresponding to the C=O stretch of the ester.
-
A medium intensity peak around 1645 cm⁻¹ for the C=C stretch of the allyl group.
-
C-O stretching bands in the region of 1200-1100 cm⁻¹.
-
=C-H and C-H stretching bands above and below 3000 cm⁻¹, respectively.
Mass Spectrometry
In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 170. Common fragmentation patterns for esters would likely be present.
Safety and Hazards
Diallyl oxalate is a hazardous chemical and should be handled with appropriate safety precautions.
Table 4: GHS Hazard Information for Diallyl Oxalate
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[3] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[3] |
| Serious Eye Damage | H318 | Causes serious eye damage.[3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3] |
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Logical Relationships in Synthesis and Analysis
The successful synthesis and characterization of diallyl oxalate follow a logical progression of steps, from the initial reaction to final purity confirmation.
Conclusion
Diallyl oxalate is a reactive diester with applications in organic synthesis and polymer science. This guide has provided a detailed overview of its physical and chemical properties, a general experimental protocol for its synthesis, and essential safety information. The provided spectral data expectations and logical workflows should serve as a valuable resource for researchers and professionals working with this compound. As with any chemical procedure, it is imperative to consult relevant safety data sheets and perform a thorough risk assessment before undertaking any experimental work.
References
- 1. DIALLYL OXALATE | 615-99-6 [amp.chemicalbook.com]
- 2. Buy Diallyl oxalate | 615-99-6 [smolecule.com]
- 3. Diallyl oxalate | C8H10O4 | CID 69215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DIALLYL OXALATE CAS#: 615-99-6 [m.chemicalbook.com]
- 5. Innovative vacuum distillation technology for preparing refined Al from Al–Mg alloy - PMC [pmc.ncbi.nlm.nih.gov]
